Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group, an amino group, and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Scientific Research Applications
Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific enzymes. This interaction can affect various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Dimethyl methylphosphonate
- Diethyl ethylphosphonate
- Trimethyl phosphite
Uniqueness
Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61131-15-5 |
---|---|
Molecular Formula |
C8H20NO3P |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
N-(1-dimethoxyphosphorylethyl)butan-2-amine |
InChI |
InChI=1S/C8H20NO3P/c1-6-7(2)9-8(3)13(10,11-4)12-5/h7-9H,6H2,1-5H3 |
InChI Key |
CUMGVAKOISGREG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.